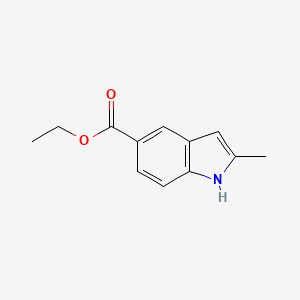

2-metil-1H-indol-5-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-methyl-1H-indole-5-carboxylate, also known as EMIC, is a chemical compound with the molecular formula C12H13NO2. It belongs to the class of indole derivatives, which are widely present in natural products, such as tryptophan, serotonin, and melatonin. The compound is a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, reactant for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, reactant for preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, reactant for Friedel-Crafts acylation with nitrobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of ethyl 2-methyl-1H-indole-5-carboxylate consists of a benzene ring fused to a pyrrole ring, which is a common structure in indole derivatives. The IUPAC name for this compound is ethyl 5-methyl-1H-indole-2-carboxylate and its molecular formula is C12H13NO2 .

Chemical Reactions Analysis

Ethyl 2-methyl-1H-indole-5-carboxylate is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, in the preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, in the preparation of indole-3-propionic acids as antiinflammatory and analgesic agents, and in Friedel-Crafts acylation with nitrobenzoyl chloride .

Physical and Chemical Properties Analysis

Ethyl 2-methyl-1H-indole-5-carboxylate is a white or cream to pale brown powder . It is soluble in methanol and dichloromethane, but insoluble in water . The melting point of a similar compound, Methyl indole-5-carboxylate, is 126-128 °C .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el 2-metil-1H-indol-5-carboxilato de etilo, se han estudiado por sus propiedades antivirales. Han mostrado actividad inhibitoria contra varios virus, incluidos el virus de la influenza A y el virus Coxsackie B4 . El núcleo de indol es un farmacóforo clave en el desarrollo de nuevos agentes antivirales debido a su capacidad de unirse con alta afinidad a múltiples receptores.

Inhibición enzimática

Los derivados del indol se han explorado como inhibidores de varias enzimas, como las quinasas de proteínas, que desempeñan funciones cruciales en las vías de señalización celular. El this compound puede ser un reactivo en la biosíntesis de estos inhibidores, contribuyendo al desarrollo de fármacos que regulan la actividad enzimática .

Direcciones Futuras

Indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have potential for further exploration in drug discovery due to their diverse pharmacological activities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years . Future research could focus on the design of novel compounds with anti-tubercular activity, as indole scaffolds have shown promise in this area .

Mecanismo De Acción

Target of Action

Ethyl 2-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that they can induce a variety of molecular and cellular changes .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-methyl-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 2-methyl-1H-indole-5-carboxylate, have been shown to inhibit certain kinases and glycine-binding sites . These interactions can lead to the modulation of signaling pathways and cellular processes, making this compound a valuable tool in biochemical research.

Cellular Effects

Ethyl 2-methyl-1H-indole-5-carboxylate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative effects on human leukemia K562 cells . Additionally, ethyl 2-methyl-1H-indole-5-carboxylate may impact cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of ethyl 2-methyl-1H-indole-5-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds with specific amino acid residues in enzymes, leading to their inhibition or activation . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-methyl-1H-indole-5-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may impact their efficacy and activity . Long-term exposure to ethyl 2-methyl-1H-indole-5-carboxylate may also lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of ethyl 2-methyl-1H-indole-5-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of ethyl 2-methyl-1H-indole-5-carboxylate is essential for its safe and effective use in biomedical research.

Metabolic Pathways

Ethyl 2-methyl-1H-indole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to participate in the metabolism of tryptophan and other amino acids, influencing the production of key metabolites . These interactions can have significant effects on cellular metabolism and overall biochemical function.

Transport and Distribution

The transport and distribution of ethyl 2-methyl-1H-indole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution mechanisms of ethyl 2-methyl-1H-indole-5-carboxylate is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of ethyl 2-methyl-1H-indole-5-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its interactions with biomolecules and its overall biochemical effects

Propiedades

IUPAC Name |

ethyl 2-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(7-9)6-8(2)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKMUHCEYGQEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

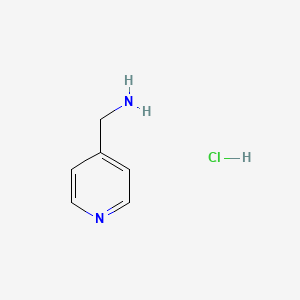

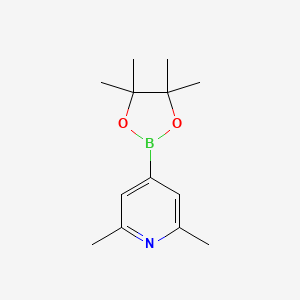

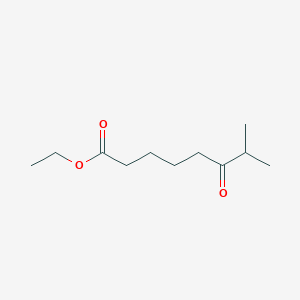

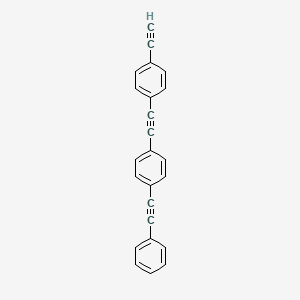

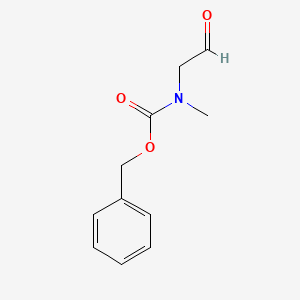

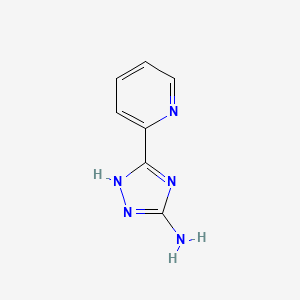

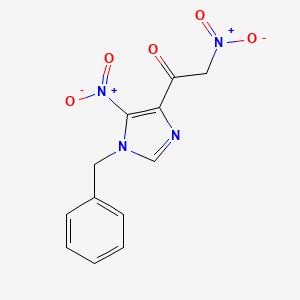

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)